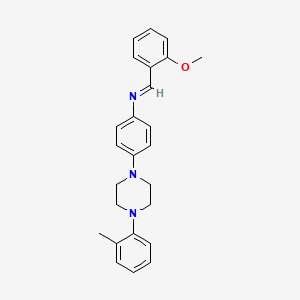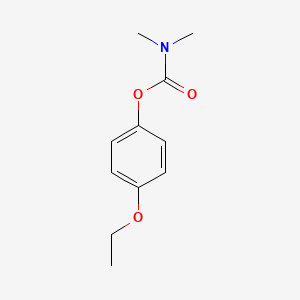
4-Ethoxyphenol dimethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxyphenol dimethylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethoxy group attached to a phenol ring, which is further bonded to a dimethylcarbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxyphenol dimethylcarbamate typically involves the reaction of 4-ethoxyphenol with dimethyl carbonate in the presence of a catalyst. This reaction is known as carbamoylation and can be carried out under mild conditions. The general reaction is as follows:
4-Ethoxyphenol+Dimethyl Carbonate→4-Ethoxyphenol Dimethylcarbamate+Methanol
Industrial Production Methods
In industrial settings, the synthesis of carbamates often avoids the use of hazardous reagents like phosgene. Instead, environmentally friendly methods using dimethyl carbonate are preferred. Catalysts such as iron-chrome (Fe₂O₃/Cr₂O₃) are employed to enhance the reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethoxyphenol dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The carbamate group can be reduced to amines.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted phenols and carbamates.
Wissenschaftliche Forschungsanwendungen
4-Ethoxyphenol dimethylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations
Wirkmechanismus
The mechanism of action of 4-Ethoxyphenol dimethylcarbamate involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The phenol group can also scavenge free radicals, contributing to its antioxidant properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenol: Similar structure but with a methoxy group instead of an ethoxy group.
4-Benzyloxyphenol: Contains a benzyloxy group instead of an ethoxy group.
Hydroquinone: Lacks the carbamate group but has similar phenolic properties.
Uniqueness
4-Ethoxyphenol dimethylcarbamate is unique due to its combination of an ethoxy group and a dimethylcarbamate group, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
73986-55-7 |
|---|---|
Molekularformel |
C11H15NO3 |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
(4-ethoxyphenyl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C11H15NO3/c1-4-14-9-5-7-10(8-6-9)15-11(13)12(2)3/h5-8H,4H2,1-3H3 |
InChI-Schlüssel |
SZRHHXSVBUWREK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)OC(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


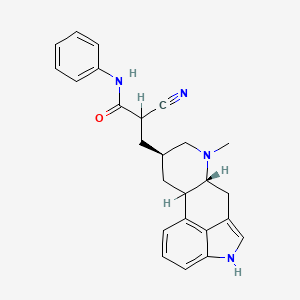
![5-[(2-Cyanoaziridin-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B14439178.png)




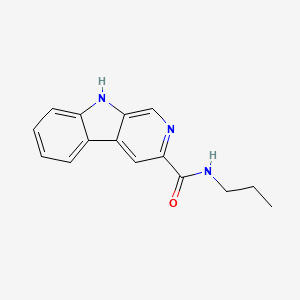
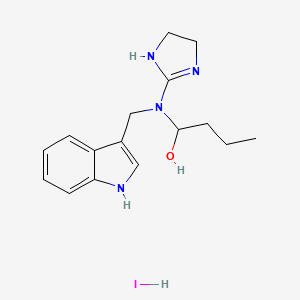
![1-Propanaminium, 2-hydroxy-N-(2-hydroxyethyl)-N-methyl-N-[2-[(1-oxo-9-octadecenyl)amino]ethyl]-3-sulfo-, methyl sulfate (salt), monosodium salt](/img/structure/B14439225.png)
![4'-[(10-Bromodecyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B14439227.png)
![6,10-Dichloro-5h-benzo[a]phenothiazin-5-one](/img/structure/B14439229.png)
![(4-Aminophenyl)[4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14439233.png)
